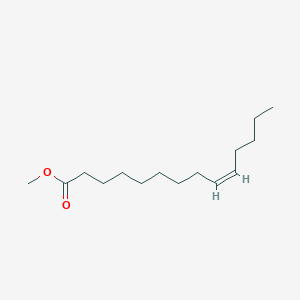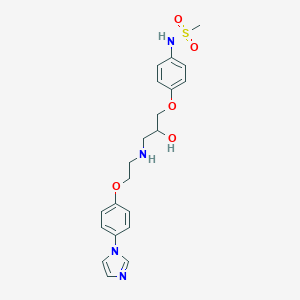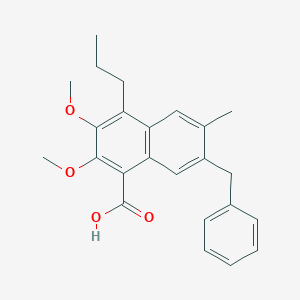
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid is a synthetic organic compound belonging to the naphthalene carboxylic acid family This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, methyl, phenylmethyl, and propyl groups attached to a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid typically involves multi-step organic reactions. One common method starts with the naphthalene core, which undergoes a series of substitutions and functional group modifications. Key steps include:
Methoxylation: Introduction of methoxy groups at the 2 and 3 positions of the naphthalene ring using methanol and a suitable catalyst.
Alkylation: Addition of methyl and propyl groups at the 6 and 4 positions, respectively, often through Friedel-Crafts alkylation.
Benzylation: Attachment of the phenylmethyl group at the 7 position using benzyl chloride and a Lewis acid catalyst.
Carboxylation: Introduction of the carboxylic acid group at the 1 position, typically through carboxylation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to increase yield and purity while reducing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
2,3-Dimethoxy-6-methyl-1-naphthalenecarboxylic Acid: Lacks the phenylmethyl and propyl groups, resulting in different chemical properties and applications.
2,3-Dimethoxy-7-(phenylmethyl)-1-naphthalenecarboxylic Acid: Similar structure but without the methyl and propyl groups, leading to variations in reactivity and biological activity.
6-Methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid: Does not have the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: The combination of methoxy, methyl, phenylmethyl, and propyl groups in 2,3-Dimethoxy-6-methyl-7-(phenylmethyl)-4-propyl-1-naphthalenecarboxylic Acid imparts unique chemical properties, making it distinct from other naphthalene derivatives. These properties include enhanced solubility, specific reactivity patterns, and potential biological activities that are not observed in similar compounds.
属性
IUPAC Name |
7-benzyl-2,3-dimethoxy-6-methyl-4-propylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-5-9-18-19-12-15(2)17(13-16-10-7-6-8-11-16)14-20(19)21(24(25)26)23(28-4)22(18)27-3/h6-8,10-12,14H,5,9,13H2,1-4H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYOMFTVFYDYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
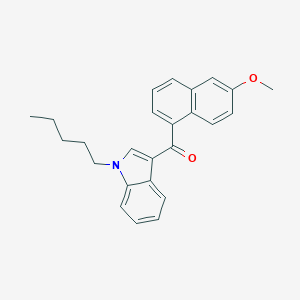
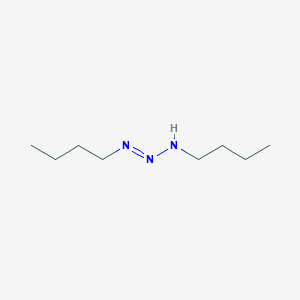
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
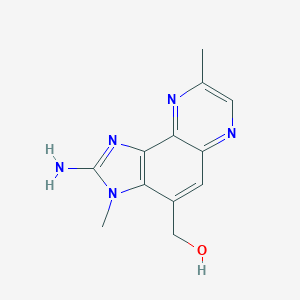

![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)
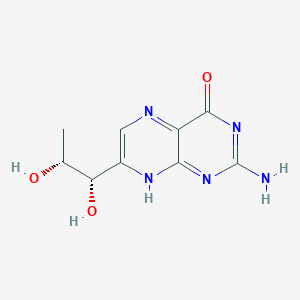
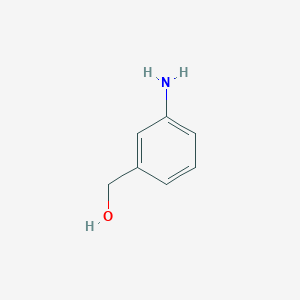
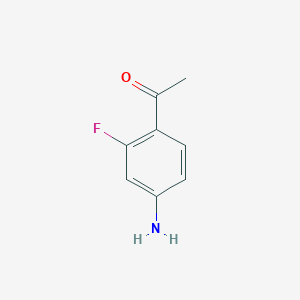
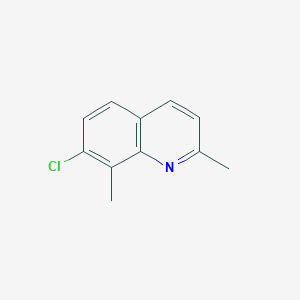
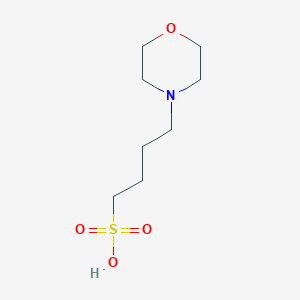
![3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48910.png)
